![molecular formula C20H15ClN4OS B2813981 1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946200-30-2](/img/structure/B2813981.png)
1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- A study by Hafez et al. (2016) described the synthesis of novel pyrazole derivatives, including those related to the target compound, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
- Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good herbicidal activity against specific plant species at a concentration of 100 mg/L, indicating potential agricultural applications (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).
- Reddy et al. (2010) focused on synthesizing linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, revealing that certain derivatives exhibit good inhibitory activity against tested microbial strains (Cherkupally Sanjeeva Reddy, Macherla Vani Devi, Malladi Sunitha, Adki Nagaraj, 2010).
Herbicidal Activity
- The work by Jin Luo and colleagues in 2017 also highlights the utility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as herbicides, showcasing their effectiveness in inhibiting the growth of significant agricultural pests (Jin Luo et al., 2017).
Synthesis and Biological Evaluation
- Another study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase activities. The study found compounds that exhibited notable activities, thus contributing to the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-8-10-16(11-9-15)25-18-17(13-22-25)19(26)24-20(23-18)27-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,23,24,26)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXGJOLJPUUGC-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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